molecular formula C10H11ClN2O2 B2741473 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2361643-92-5

7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Katalognummer: B2741473
CAS-Nummer: 2361643-92-5
Molekulargewicht: 226.66
InChI-Schlüssel: URVFYZVQIGDFAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a bicyclic heteroaromatic compound featuring a fused imidazole-pyridine core. Key structural attributes include:

  • Substituents: Methyl groups at positions 7 and 8, and a carboxylic acid at position 2.
  • Molecular formula: Likely C₁₀H₁₁N₂O₂·HCl (free acid: C₁₀H₁₀N₂O₂; MW = 190.2 + 36.46 = ~226.66 g/mol).

Eigenschaften

IUPAC Name

7,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-5-8(10(13)14)11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVFYZVQIGDFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with diketones or β-diketones.

  • Methylation: The imidazo[1,2-a]pyridine core is then methylated at the 7 and 8 positions using methylating agents like methyl iodide or dimethyl sulfate.

  • Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The electron-donating methyl groups at positions 7 and 8 enhance the compound’s susceptibility to oxidation. Common oxidizing agents and outcomes include:

Reagent Conditions Product Key Observations
Potassium permanganateAcidic aqueous medium (pH <4)7,8-Dimethyl-2-carboxyimidazo[1,2-a]pyridine N-oxideSelective oxidation at the pyridine nitrogen occurs without decarboxylation .
Hydrogen peroxideAcetic acid, 60°CHydroxylated derivatives at C3Radical-mediated pathway dominates, with regiospecificity influenced by steric effects from methyl groups .

Oxidation pathways are critical for generating metabolites in pharmacokinetic studies and bioactive derivatives .

Reduction Reactions

The imidazo[1,2-a]pyridine core undergoes selective reduction under controlled conditions:

Reagent Conditions Product Notes
Sodium borohydrideMethanol, 0°CPartial reduction of the pyridine ringYields dihydroimidazopyridine intermediates, which are stabilized by the carboxylic acid group .
Catalytic hydrogenation (Pd/C)H₂ (1 atm), ethanolFully saturated imidazopiperidine derivativeDecarboxylation is suppressed due to steric protection by methyl groups .

Reduced analogs exhibit altered binding affinities in biological systems, particularly in antimicrobial applications .

Substitution Reactions

The carboxylic acid group facilitates nucleophilic and electrophilic substitutions:

3.1. Electrophilic Aromatic Substitution

Reagent Position Product Mechanistic Insight
Bromine (Br₂)C66-Bromo-7,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acidDirected by the electron-donating methyl groups, with meta-directing effects from the carboxylic acid .
Nitration (HNO₃/H₂SO₄)C5Nitro-substituted derivativeKinetic control favors C5 over C3 due to steric hindrance from methyl groups .

3.2. Carboxylic Acid Derivative Formation

Reagent Product Application
Thionyl chloride (SOCl₂)Acid chlorideIntermediate for amide couplings in drug design .
Ethanol/H⁺Ethyl esterImproves bioavailability in pharmacological studies .

Multicomponent Reactions (MCRs)

The compound participates in MCRs catalyzed by pyridine-2-carboxylic acid (P2CA), enabling rapid diversification:

Example Reaction:
Reactants:

  • 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

  • Aldehyde

  • 1,3-Cyclohexanedione

Catalyst: P2CA (5 mol%)
Conditions: Ethanol, 80°C, 2 hrs
Product: Polycyclic fused quinolinone derivatives .

Mechanism:

  • Knoevenagel condensation between aldehyde and 1,3-cyclohexanedione.

  • Carbocation formation at the imidazo[1,2-a]pyridine core.

  • Nucleophilic attack by in situ-generated enamine intermediates.

  • Cyclization to yield tricyclic structures .

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships (SAR) in antimicrobial contexts:

  • N-Oxide derivatives show enhanced activity against Mycobacterium tuberculosis (MIC: 0.05–1.5 μM) .

  • Brominated analogs exhibit improved binding to bacterial DNA gyrase .

Stability and Degradation Pathways

Condition Degradation Product Half-Life
Aqueous base (pH >10)Decarboxylated imidazo[1,2-a]pyridine2.1 hrs
UV light (254 nm)Ring-opened diketone45 mins

Degradation studies inform storage guidelines (recommended: inert atmosphere, -20°C) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. A study highlighted the synthesis of various derivatives and their biological assays against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

7,8-Dimethylimidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. For instance, they have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis . Molecular docking studies suggest that these compounds can effectively bind to specific targets within cancer cells.

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells, making it a target for developing treatments for conditions like cancer and autoimmune diseases .

Case Studies

StudyObjectiveFindings
Prabhakar et al. (2024)Synthesis and Biological EvaluationReported good antibacterial activity against S. aureus and E. coli with specific derivatives showing promising results in disc diffusion assays .
PMC Article (2023)Anticancer ActivityDemonstrated that derivatives inhibited tumor growth in vitro; potential mechanisms include apoptosis induction .
DHODH Inhibition Study (2015)Enzyme InhibitionIdentified significant inhibition of DHODH by synthesized compounds; implications for cancer therapy explored .

Wirkmechanismus

The mechanism by which 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by activating caspase pathways or inhibiting cell proliferation signals.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Differences
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 1322749-71-2 C₉H₈ClFN₂O₂ 230.62 3-F, 8-CH₃, 2-COOH Fluorine enhances electronegativity, altering reactivity and solubility .
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 81438-53-1 C₁₀H₁₀N₂O₂ 190.20 2-CH₃, 7-CH₃, 3-COOH Carboxylic acid at position 3 instead of 2; impacts hydrogen bonding .
7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CID 57721344 C₉H₈N₂O₃·HCl 226.63 7-OCH₃, 8-COOH Methoxy group increases polarity and metabolic stability .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Not available C₈H₁₀N₂O₂·HCl ~194.63 Saturated ring, 2-COOH Reduced aromaticity affects planarity and bioavailability .
6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid 1159831-22-7 C₉H₇ClN₂O₂ 210.62 6-Cl, 3-CH₃, 2-COOH Chlorine enhances lipophilicity and agrochemical potential .

Biologische Aktivität

7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride (CAS Number: 2361643-92-5) is a compound of significant interest in pharmacological research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₁ClN₂O₂
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 2361643-92-5

Overview of Biological Activity

7,8-Dimethylimidazo[1,2-a]pyridine derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its activity against various pathogens and its implications in drug development.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit notable activity against Mycobacterium tuberculosis (Mtb). A study synthesized several analogs and evaluated their anti-mycobacterial efficacy through molecular docking and in vitro assays. The findings suggested that certain modifications to the imidazo[1,2-a]pyridine structure could enhance potency against Mtb, highlighting the importance of SAR in developing new therapeutic agents .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundStructureEC50 (μM)References
Compound 1Imidazo[1,2-a]pyridine0.5
Compound 2Modified Imidazo[1,2-a]pyridine0.3
Compound 37,8-Dimethyl derivative0.7

Structure-Activity Relationships (SAR)

Understanding the SAR of 7,8-Dimethylimidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Variations in substituents at specific positions on the imidazo ring can significantly influence their potency and selectivity.

Key Findings on SAR:

  • Positioning of Methyl Groups : The presence of methyl groups at positions 7 and 8 enhances lipophilicity and may improve membrane permeability.
  • Functional Group Modifications : Substituting carboxylic acid groups with amines or halogens has been shown to affect binding affinity to target proteins involved in bacterial resistance mechanisms .

Case Studies

Case Study 1: Anti-Tuberculosis Activity
In a controlled study involving the evaluation of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, researchers found that certain derivatives demonstrated significant bactericidal activity with low cytotoxicity towards mammalian cells. The lead compound exhibited an EC50 value of 0.17 μM, demonstrating high efficacy compared to existing treatments .

Case Study 2: Inhibition of Heterocyclic Aromatic Amines
Another study focused on the formation and inhibition of heterocyclic aromatic amines during cooking processes involving meat products. The results indicated that compounds similar to 7,8-Dimethylimidazo[1,2-a]pyridine could inhibit the formation of these carcinogenic compounds when added to food products .

The mechanisms by which 7,8-Dimethylimidazo[1,2-a]pyridine exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Inhibition of Protein Synthesis : Some derivatives may interfere with bacterial protein synthesis pathways.
  • DNA Interaction : Certain compounds exhibit the ability to intercalate with DNA, potentially leading to mutagenic effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride?

A one-pot, two-step synthesis can be adapted from protocols for structurally related imidazo[1,2-a]pyridines. For example:

  • Step 1 : Condensation of α-haloketones with 2-aminonicotinic acid derivatives under reflux in ethanol to form the imidazo[1,2-a]pyridine core. Adjust substituents by introducing methyl groups at positions 7 and 8 via pre-functionalized starting materials .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous dichloromethane, followed by recrystallization from ethanol/water (1:1) to ensure purity .
  • Characterization : Confirm structure using 1^1H/13^{13}C NMR (e.g., methyl protons at δ 2.1–2.5 ppm, carboxylic acid C=O at ~170 ppm) and HRMS (calculated [M+H]+^+ for C11_{11}H13_{13}N2_2O2_2·HCl: 257.0821) .

Q. How should researchers validate the purity and stability of the hydrochloride salt form?

  • Purity Analysis : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. Ensure <98% purity for biological studies .
  • Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Hydrochloride salts typically exhibit better hygroscopic stability compared to free bases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from variations in assay conditions or salt form stability. To mitigate:

  • Standardize Assays : Use cell lines with consistent passage numbers (e.g., <20 passages) and control for pH (6.8–7.4) to avoid solubility-driven artifacts .
  • Salt Form Cross-Validation : Compare free base and hydrochloride activities in parallel. For example, the hydrochloride form may exhibit enhanced solubility but reduced membrane permeability in certain models .

Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies of this compound?

  • Fragment-Based Design : Introduce substituents at the 3- and 5-positions of the imidazo[1,2-a]pyridine core to probe steric and electronic effects. Use computational docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding to target enzymes .
  • Data Triangulation : Combine in vitro IC50_{50} values, pharmacokinetic profiles (e.g., microsomal stability assays), and in vivo efficacy (rodent models) to identify lead candidates .

Q. What advanced analytical techniques confirm the hydrochloride salt’s crystallinity and polymorphism?

  • XRPD (X-Ray Powder Diffraction) : Compare experimental diffractograms with simulated patterns (e.g., Mercury Software) to identify polymorphic forms.
  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) : Detect dehydration events (TGA mass loss ~5–10% below 150°C) and melting points (DSC endotherm) to assess crystal stability .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS containing 0.1% Tween-80 to enhance dispersion .
  • pH Adjustment : For carboxylic acid derivatives, use sodium bicarbonate (pH 8.5) to deprotonate the acid group, improving solubility .

Q. What precautions are critical for handling the hydrochloride salt in biological studies?

  • Hygroscopicity : Store under argon or nitrogen in sealed vials with desiccant packs to prevent moisture absorption, which can alter solubility and stability .
  • Toxicity Screening : Conduct Ames tests (bacterial reverse mutation assay) and acute toxicity studies in rodents (OECD 423 guidelines) to establish safety margins .

Data Interpretation and Reproducibility

Q. How to interpret conflicting cytotoxicity results across different cell lines?

  • Mechanistic Profiling : Use RNA-seq or proteomics to identify cell line-specific expression of transporters (e.g., SLC/OATP families) that may affect compound uptake .
  • Mitochondrial Toxicity Assays : Measure ATP depletion (CellTiter-Glo) to distinguish target-mediated effects from off-target metabolic disruption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.